Higher Lipophilicity vs. N-Propyl and N-Benzyl Analogs
The LogP of 1-butyl-2-chloromethylpyrrolidine hydrochloride is 3.23, which is 0.39 log units higher than that of S-(-)-N-propyl-2-chloromethylpyrrolidine (LogP 2.84) [1] and 0.33 log units higher than that of 1-benzyl-2-(chloromethyl)pyrrolidine (LogP 2.9) [2]. This indicates a significantly greater lipophilicity for the butyl-substituted compound. Higher LogP values are generally associated with increased membrane permeability and altered tissue distribution .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.23 |
| Comparator Or Baseline | S-(-)-N-propyl-2-chloromethylpyrrolidine (LogP 2.84) & 1-benzyl-2-(chloromethyl)pyrrolidine (LogP 2.9) |
| Quantified Difference | +0.39 vs. N-propyl analog; +0.33 vs. N-benzyl analog |
| Conditions | Computed partition coefficient (octanol-water) from authoritative chemical databases. |
Why This Matters
Procurement decisions for drug discovery programs targeting specific pharmacokinetic profiles should prioritize the butyl analog when higher lipophilicity is desired for CNS penetration or membrane targeting.
- [1] Molbase. S-(-)-N-propyl-2-chloromethylpyrrolidine hydrochloride (CAS 96721-76-5). Retrieved from https://m.molbase.cn/baike/3212141/ (LogP 2.83950). View Source
- [2] PubChem. 1-Benzyl-2-(chloromethyl)pyrrolidine (PubChem CID 3042642). XLogP3-AA = 2.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3042642. View Source
